NAc-DNP-Cys
CAS No.: 35897-25-7
Cat. No.: VC20760344
Molecular Formula: C11H11N3O7S
Molecular Weight: 329.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35897-25-7 |
|---|---|
| Molecular Formula | C11H11N3O7S |
| Molecular Weight | 329.29 g/mol |
| IUPAC Name | (2R)-2-acetamido-3-(2,4-dinitrophenyl)sulfanylpropanoic acid |
| Standard InChI | InChI=1S/C11H11N3O7S/c1-6(15)12-8(11(16)17)5-22-10-3-2-7(13(18)19)4-9(10)14(20)21/h2-4,8H,5H2,1H3,(H,12,15)(H,16,17)/t8-/m0/s1 |
| Standard InChI Key | DKCMLZRPNSABAR-QMMMGPOBSA-N |
| Isomeric SMILES | CC(=O)N[C@@H](CSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
| SMILES | CC(=O)NC(CSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
| Canonical SMILES | CC(=O)NC(CSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Composition
NAc-DNP-Cys has a molecular formula of C11H11N3O7S and a molecular weight of 329.29 g/mol . The compound features a cysteine amino acid backbone with an acetyl group (-COCH3) attached to the amino group and a 2,4-dinitrophenyl group linked to the sulfur atom. This structure creates a unique mercapturic acid derivative that possesses specific chemical and biological properties.
Structural Characteristics
The compound contains several functional groups that contribute to its reactivity and biological function:
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An N-acetyl group that protects the amino acid portion
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A carboxylic acid group that contributes to its acidic properties
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A thioether linkage connecting the cysteine to the dinitrophenyl moiety
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Two nitro groups positioned at the 2 and 4 positions of the phenyl ring, which contribute to its electron-withdrawing properties and reactivity
Alternative Names and Identifiers
NAc-DNP-Cys is also known by several other names in scientific literature, including:
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S-(2,4-DINITROPHENYL)MERCAPTURIC ACID
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N-Acetyl-S-(2,4-dinitrophenyl)-L-cysteine
The compound is identified in chemical databases with the CAS Registry Number 35897-25-7 .
Biological Role and Significance
Mercapturic Acid Pathway
NAc-DNP-Cys represents a final product in the mercapturic acid pathway, which is a major detoxification route for electrophilic xenobiotics and their metabolites. This pathway involves the conjugation of potentially harmful compounds with glutathione, followed by sequential enzymatic modifications resulting in mercapturic acids that are typically excreted in bile and urine.
Model Compound for Xenobiotic Metabolism Studies
Due to its unique properties, NAc-DNP-Cys has been utilized as a model compound for studying mercapturic acid metabolism and transport in the liver. Research has shown that this compound undergoes efficient hepatic uptake and concentrative biliary excretion, making it valuable for understanding how the liver processes xenobiotic conjugates .
Hepatic Processing and Excretion
Liver Uptake Mechanisms
Studies using isolated perfused rat livers have demonstrated that NAc-DNP-Cys (referred to as DNP-NAC in some research) is rapidly and efficiently taken up by the liver. When perfused in a single-pass system with a concentration of 3 μM DNP-NAC, rat livers removed 72 ± 9% of this mercapturic acid from the perfusate .
Biliary Excretion Profile
After hepatic uptake, NAc-DNP-Cys undergoes concentrative biliary excretion. Research has shown that the compound itself constitutes approximately 75% of the total dose recovered in bile. When livers were perfused in a recirculating mode with an initial NAc-DNP-Cys concentration of 250 μM, the compound reached a remarkable concentration of 9 mM in the bile, demonstrating significant concentrative power of the liver for this mercapturic acid .
The excretion of NAc-DNP-Cys into bile was accompanied by a dose-dependent choleresis, indicating that the compound influences bile flow .
Metabolism and Biotransformation
Metabolic Transformations
Although NAc-DNP-Cys is primarily excreted unchanged, research has identified several metabolites formed during its processing in the liver. The major metabolites detected in bile include:
The formation of DNP-SG is particularly interesting, as it likely occurs through a spontaneous retro-Michael reaction between glutathione and NAc-DNP-Cys. The subsequent degradation of DNP-SG by biliary γ-glutamyltranspeptidase and dipeptidase activities accounts for the presence of cysteinylglycine and cysteine conjugates, respectively .
Systemic Distribution
In vivo studies in anesthetized rats have provided valuable insights into the whole-body disposition of NAc-DNP-Cys. When infused into the jugular vein (at doses of 150 or 600 nmol over 60 minutes), the compound was rapidly and nearly quantitatively excreted as NAc-DNP-Cys into bile (36-42% of the dose) and urine (48-62% of the dose) .
This distribution pattern highlights the dual elimination routes for mercapturic acids like NAc-DNP-Cys, with significant contributions from both renal and hepatic excretion pathways.
Research Applications and Model Systems
Use as a Probe for Transport Mechanisms
The well-characterized disposition of NAc-DNP-Cys makes it an excellent probe for studying hepatic transport mechanisms for organic anions. Its efficient uptake by oatp transporters and subsequent biliary excretion provides a model system for understanding how structurally similar compounds might be processed by the liver.
Data Tables on Excretion and Recovery
The following table summarizes key findings regarding the excretion and recovery of NAc-DNP-Cys in rat studies:
Structural Relationship to Other Compounds
Relationship to N-acetylcysteine (NAC)
NAc-DNP-Cys contains an N-acetylcysteine (NAC) moiety, which is a widely used medicine with established antioxidant and anti-inflammatory properties. NAC is commonly employed to treat paracetamol overdose and as a mucolytic compound . While NAc-DNP-Cys has different pharmacological properties due to the presence of the dinitrophenyl group, the NAC portion may contribute to some of its biological activities.
Comparison with Other Mercapturic Acids
As a mercapturic acid, NAc-DNP-Cys belongs to a family of compounds that serve as end products of the glutathione conjugation pathway. This detoxification system is crucial for eliminating potentially harmful electrophilic compounds from the body. The transport and excretion patterns observed with NAc-DNP-Cys likely apply to other structurally similar mercapturic acids, making it a valuable model compound for this class of molecules.
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